molecular formula C20H42O B041232 Octyldodecanol CAS No. 5333-42-6

Octyldodecanol

Cat. No. B041232
CAS RN: 5333-42-6
M. Wt: 298.5 g/mol
InChI Key: LEACJMVNYZDSKR-UHFFFAOYSA-N
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Patent
US07365235B2

Procedure details

In a stirred reactor consisting of a flask, heating mushroom, water separator, reflux condenser and nitrogen inlet, 1 g (0.015 mol) of potassium hydroxide was added to 500 g (3.2 mol) of decanal (99% by weight) at 20° C., followed by heating to 210° C. The water formed during the reaction was continuously distilled off. After 3 hours, the reaction was terminated, the reaction mixture was cooled to 20° C. and the potassium hydroxide precipitated was filtered off. The resulting clear liquid contained 90% by weight of α,β-unsaturated aldehyde, 4% by weight trimers, 2% by weight esters and 4% by weight unreacted starting aldehyde. The reaction mixture was transferred to an autoclave and hydrogenated for 3 hours at 230° C./250 bar in the presence of a nickel catalyst until there was no further uptake of hydrogen. 90% by weight of the hydrogenation product consisted of 2-octyl dodecanol, 6% by weight of decanol and 4% by weight of trimers. After distillation, the 2-octyl dodecanol was obtained in a purity of 95.7% by weight.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
500 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[K+].[CH:3](=[O:13])[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12]>O>[CH2:5]([CH:4]([CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12])[CH2:3][OH:13])[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12] |f:0.1|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
500 g
Type
reactant
Smiles
C(CCCCCCCCC)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
210 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a stirred reactor consisting of a flask
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser and nitrogen inlet
DISTILLATION
Type
DISTILLATION
Details
was continuously distilled off
CUSTOM
Type
CUSTOM
Details
the reaction was terminated
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to 20° C.
CUSTOM
Type
CUSTOM
Details
the potassium hydroxide precipitated
FILTRATION
Type
FILTRATION
Details
was filtered off
WAIT
Type
WAIT
Details
The reaction mixture was transferred to an autoclave and hydrogenated for 3 hours at 230° C.
Duration
3 h
DISTILLATION
Type
DISTILLATION
Details
After distillation

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(CCCCCCC)C(CO)CCCCCCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.